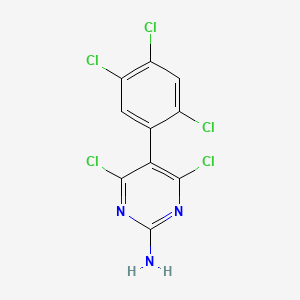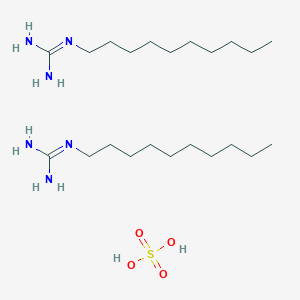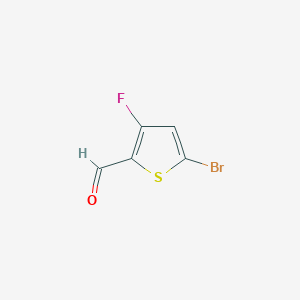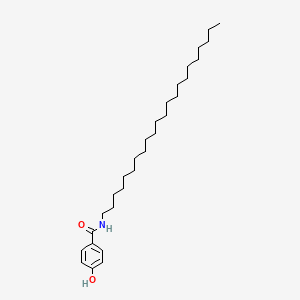![molecular formula C4H2N4O2Se B13108706 [1,2,5]Selenadiazolo[3,4-d]pyrimidine-5,7(3h,6h)-dione CAS No. 7698-95-5](/img/structure/B13108706.png)
[1,2,5]Selenadiazolo[3,4-d]pyrimidine-5,7(3h,6h)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,2,5]Selenadiazolo[3,4-d]pyrimidine-5,7(3h,6h)-dione is a heterocyclic compound containing selenium, nitrogen, and oxygen atoms.
Preparation Methods
The synthesis of [1,2,5]Selenadiazolo[3,4-d]pyrimidine-5,7(3h,6h)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-diamino-6-selenazolo[3,4-d]pyrimidine with carbonyl compounds in the presence of a suitable catalyst . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the concentration of reactants .
Chemical Reactions Analysis
Scientific Research Applications
[1,2,5]Selenadiazolo[3,4-d]pyrimidine-5,7(3h,6h)-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with biological targets and induce apoptosis in cancer cells.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells, due to its unique electronic properties.
Biological Studies: Researchers study its antioxidant properties and its role in protecting cells from oxidative stress.
Mechanism of Action
The mechanism by which [1,2,5]Selenadiazolo[3,4-d]pyrimidine-5,7(3h,6h)-dione exerts its effects involves interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or proteins involved in cell proliferation, leading to the induction of apoptosis in cancer cells . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage .
Comparison with Similar Compounds
Similar compounds to [1,2,5]Selenadiazolo[3,4-d]pyrimidine-5,7(3h,6h)-dione include:
[1,2,5]Oxadiazolo[3,4-d]pyrimidine: This compound is similar in structure but contains oxygen instead of selenium.
[1,2,5]Thiadiazolo[3,4-d]pyrimidine: This sulfur-containing analog has distinct properties and is used in different research areas.
The uniqueness of this compound lies in its selenium content, which imparts specific electronic and chemical properties that are valuable in various scientific and industrial applications .
Properties
CAS No. |
7698-95-5 |
|---|---|
Molecular Formula |
C4H2N4O2Se |
Molecular Weight |
217.06 g/mol |
IUPAC Name |
4H-[1,2,5]selenadiazolo[3,4-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C4H2N4O2Se/c9-3-1-2(8-11-7-1)5-4(10)6-3/h(H2,5,6,8,9,10) |
InChI Key |
OWLVPKHHPRQYST-UHFFFAOYSA-N |
Canonical SMILES |
C12=N[Se]N=C1NC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


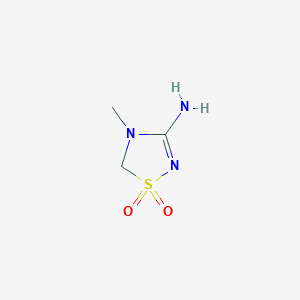

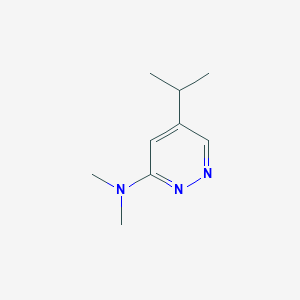
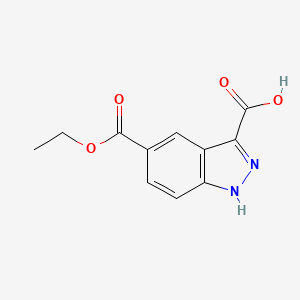
![N-(4-(DIbenzo[b,d]thiophen-4-yl)phenyl)-9,9-diphenyl-9H-fluoren-2-amine](/img/structure/B13108632.png)
![2,3,7-Trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-5-OL](/img/structure/B13108640.png)
